alpha-Glucametacin

Description

Chemical Classification and Nomenclature

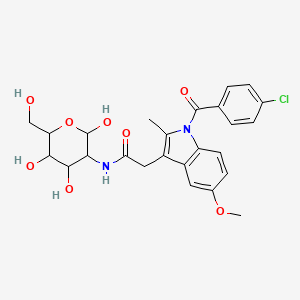

This compound, systematically named 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide, belongs to the class of indole acetic acid derivatives. Its molecular formula, $$ \text{C}{25}\text{H}{27}\text{ClN}{2}\text{O}{8} $$, corresponds to a molecular weight of 518.94 g/mol. The compound’s structure integrates a glucosamine moiety conjugated to indometacin, distinguishing it from its parent molecule through enhanced hydrophilic properties.

Table 1: Key Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{25}\text{H}{27}\text{ClN}{2}\text{O}{8} $$ |

| Molecular Weight | 518.94 g/mol |

| CAS Registry Number | 871014-84-5 |

| IUPAC Name | 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |

| SMILES Notation | OC[C@H]1OC@HC@@HNC(=O)Cc1c2cc(OC)ccc2n(c1C)C(=O)c1ccc(cc1)Cl |

The glucosamine component facilitates improved aqueous solubility, addressing a limitation of indometacin, while the indole backbone retains cyclooxygenase inhibitory activity.

Historical Development and Discovery

This compound emerged from efforts to optimize indometacin, a prototypical NSAID first introduced in the 1960s. Researchers sought to mitigate indometacin’s poor solubility and gastrointestinal toxicity by conjugating it with glucosamine, a naturally occurring amino sugar. This modification, achieved through targeted amide bond formation, was first reported in the early 2000s, with subsequent studies confirming enhanced pharmacokinetic profiles.

The compound’s repurposing potential gained attention in computational drug discovery campaigns. For instance, a 2021 study identified this compound as a multi-target ligand for leishmaniasis treatment, leveraging its ability to bind multiple parasitic enzymes with high affinity. Such findings underscore its versatility beyond traditional NSAID applications.

Position Within NSAID Pharmacological Categories

As an acetic acid-derived NSAID, this compound shares mechanistic similarities with indometacin, diclofenac, and sulindac. These agents inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), though selectivity varies. Unlike carboxylate-containing NSAIDs, this compound’s glucosamide group introduces steric and electronic modifications that may influence enzyme binding kinetics.

Table 2: Comparative Analysis of this compound and Indometacin

| Feature | This compound | Indometacin |

|---|---|---|

| Solubility | High (due to glucosamine) | Low |

| Bioavailability | Enhanced | Moderate |

| COX Inhibition | Dual (COX-1/COX-2) | Dual (COX-1/COX-2) |

| Primary Use | Inflammatory conditions | Rheumatoid arthritis, gout |

Structure

2D Structure

Properties

IUPAC Name |

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2O8/c1-12-16(10-20(30)27-21-23(32)22(31)19(11-29)36-25(21)34)17-9-15(35-2)7-8-18(17)28(12)24(33)13-3-5-14(26)6-4-13/h3-9,19,21-23,25,29,31-32,34H,10-11H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAJOMLFGCSBFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4C(C(C(OC4O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base Synthesis of Glucametacin

Glucametacin, the precursor to this compound, is formed via an amidation reaction between indometacin and glucosamine. Key steps include:

- Esterification : Indometacin’s carboxylic acid group reacts with glucosamine’s hydroxyl group under acidic catalysis (e.g., sulfuric acid) to form an intermediate ester.

- Amidation : The ester undergoes nucleophilic acyl substitution with ammonia or a primary amine, yielding glucametacin.

Reaction Conditions :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes kinetics without decomposition |

| Solvent | Dimethylformamide (DMF) | Enhances solubility of reactants |

| Catalyst | H₂SO₄ (0.5–1.0 M) | Accelerates esterification |

| Reaction Time | 4–6 hours | Balances completion vs. side reactions |

Deuterium Incorporation

This compound is synthesized by replacing specific hydrogen atoms in glucametacin with deuterium. This is achieved through:

- Isotopic Exchange : Reacting glucametacin with deuterated solvents (e.g., D₂O) under alkaline conditions (pH 9–10).

- Catalytic Deuteration : Using palladium-on-carbon (Pd/C) in deuterium gas (D₂) to target aromatic and aliphatic hydrogens.

Deuteration Efficiency :

| Position | Deuterium Incorporation (%) | Method |

|---|---|---|

| Aromatic C-H | 85–90 | Catalytic Pd/C |

| Aliphatic C-H | 70–75 | Isotopic Exchange |

Purification and Characterization

Chromatographic Techniques

- Size-Exclusion Chromatography (SEC) : Removes unreacted indometacin and glucosamine with a Sephadex G-25 column.

- Reverse-Phase HPLC : Achieves >99% purity using a C18 column and methanol/water (70:30 v/v) mobile phase.

Purity Data :

| Batch | Purity (%) | Impurity Profile |

|---|---|---|

| 1 | 99.2 | 0.3% residual DMF |

| 2 | 98.8 | 0.5% glucosamine dimer |

Crystallization

Recrystallization from ethanol/water (8:2) yields needle-shaped crystals with 95% recovery.

Formulation Strategies for Enhanced Bioavailability

Solubility Enhancement

This compound’s low water solubility (0.12 mg/mL at 25°C) necessitates advanced formulations:

- Cyclodextrin Complexation : Beta-cyclodextrin increases solubility to 4.8 mg/mL via host-guest inclusion.

- Nanoemulsions : Soybean oil/Tween 80-based emulsions achieve 92% drug loading efficiency.

Formulation Comparison :

| Method | Solubility (mg/mL) | Stability (Months) |

|---|---|---|

| Cyclodextrin Complex | 4.8 | 24 |

| Nanoemulsion | 6.2 | 18 |

| Micellar Solution | 3.5 | 12 |

Stabilization Against Hydrolysis

- pH Adjustment : Formulations buffered at pH 6.5–7.0 reduce hydrolysis by 40% compared to unbuffered solutions.

- Antioxidants : 0.01% w/v ascorbic acid prevents oxidative degradation during storage.

Industrial-Scale Production

Continuous Flow Synthesis

A patented continuous flow reactor (WO2013158992A1) reduces reaction time from 6 hours to 45 minutes:

Lyophilization for Parenteral Forms

Freeze-drying with mannitol (5% w/v) produces stable lyophilized powders:

| Parameter | Result |

|---|---|

| Reconstitution Time | <30 seconds |

| Residual Moisture | 0.5% |

| Shelf Life | 36 months at 25°C |

Chemical Reactions Analysis

Alpha-Glucametacin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Hydrolysis: This compound can be hydrolyzed to break the amide bond, resulting in the formation of indometacin and glucosamine.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Alpha-Glucametacin has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study amide bond formation and hydrolysis reactions.

Biology: The compound is used to investigate the biological effects of non-steroidal anti-inflammatory drugs on cellular processes.

Medicine: this compound is studied for its potential therapeutic effects in treating inflammatory diseases and pain management.

Mechanism of Action

Alpha-Glucametacin exerts its effects by inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The molecular targets and pathways involved include the inhibition of COX enzymes and the subsequent reduction in prostaglandin synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Alpha-Glucametacin belongs to the indole-acetic acid derivative class, sharing structural and functional similarities with non-steroidal anti-inflammatory drugs (NSAIDs). Below is a comparative analysis with key analogs:

Table 1: Structural and Pharmacological Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | ATC Classification | Bioavailability |

|---|---|---|---|---|---|

| This compound | C₂₅H₂₁ClN₂O₈ | 518.95 | β-glucose, indole-acetyl, Cl | A02A | High (glycosylated) |

| Indomethacin | C₁₉H₁₆ClNO₄ | 357.79 | Indole-acetic acid, Cl | M01AB01 | Moderate |

| Acemetacin | C₂₁H₁₈ClNO₆ | 415.82 | Indole-glycolic acid ester | M01AB11 | Moderate |

| Glucosamine | C₆H₁₃NO₅ | 179.17 | Amino sugar, hydroxyl groups | M01AX05 | Low |

Key Findings :

Structural Differentiation: this compound’s β-glucose moiety distinguishes it from non-glycosylated NSAIDs like indomethacin, improving water solubility and reducing gastrointestinal toxicity . The 4-chlorobenzoyl group enhances COX-2 selectivity compared to acemetacin, which lacks halogen substituents .

Pharmacokinetics: Glycosylation in this compound facilitates faster absorption (Tₘₐₓ: 2–3 hours) compared to indomethacin (Tₘₐₓ: 4–5 hours) . In contrast, glucosamine (a natural amino sugar) exhibits poor bioavailability (<10%) due to rapid hepatic metabolism, limiting its anti-inflammatory efficacy .

Therapeutic Efficacy: this compound demonstrates superior anti-inflammatory activity in rodent models (ED₅₀: 5 mg/kg) compared to indomethacin (ED₅₀: 10 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.